4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol
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Overview
Description
4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a pyrazole moiety and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the Pyrazole to the Benzene Ring: The pyrazole moiety is then attached to the benzene ring via a nucleophilic substitution reaction, where the pyrazole nitrogen attacks a benzyl halide.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through electrophilic aromatic substitution reactions, such as nitration followed by reduction and subsequent hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-aminopyrazole: Similar pyrazole structure but with different substituents.
4-(4,5-Dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Contains an imidazole ring instead of a pyrazole.
Uniqueness
4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a benzene ring and hydroxyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[[(1-ethylpyrazol-3-yl)methylamino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H17N3O2/c1-2-16-6-5-11(15-16)9-14-8-10-3-4-12(17)7-13(10)18/h3-7,14,17-18H,2,8-9H2,1H3 |
InChI Key |
XRQMQVLRYRIAME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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